Melianodiol

Description

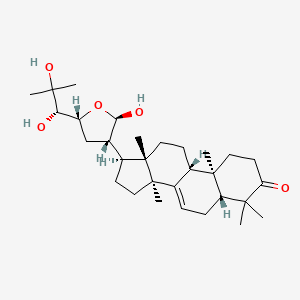

from stem of Raulinoa echinata Cowan (Rutoideae); structure in first source

Structure

3D Structure

Propriétés

Numéro CAS |

32764-64-0 |

|---|---|

Formule moléculaire |

C30H48O5 |

Poids moléculaire |

488.7 g/mol |

Nom IUPAC |

(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(1S)-1,2-dihydroxy-2-methylpropyl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-22,24-25,32-34H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,24-,25+,28+,29-,30+/m0/s1 |

Clé InChI |

AOVNJUKMQOLLCG-STEPOWRLSA-N |

SMILES isomérique |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C |

SMILES canonique |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Melianodiol; |

Origine du produit |

United States |

Foundational & Exploratory

Melianodiol: A Protolimonoid from Guarea kunthiana with Potent Larvicidal Activity

A Technical Guide on the Discovery, Isolation, and Characterization of a Promising Natural Biopesticide

Introduction

Melianodiol, a protolimonoid natural product, has been identified and isolated from the seeds of Guarea kunthiana, a plant belonging to the Meliaceae family. This discovery is significant for the field of drug development and crop protection, as this compound has demonstrated potent biological activity, particularly as a larvicide against the dengue, Zika, and chikungunya vector, Aedes aegypti. This technical guide provides an in-depth overview of the discovery, isolation procedures, and quantitative biological data of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Bioassay-Guided Isolation

The discovery of this compound was the result of a bioassay-guided fractionation of extracts from various anatomical parts of 27 plant species from the Pantanal and Cerrado biomes in Brazil.[1][2][3][4][5] Among 36 ethanol (B145695) extracts tested, only the extract derived from the seeds of Guarea kunthiana exhibited significant larvicidal activity against Aedes aegypti larvae. This initial finding prompted a more detailed investigation to isolate the active constituent.

The isolation process involved a systematic, multi-step extraction and chromatographic purification, with each fraction being tested for its larvicidal efficacy to guide the separation process. This ultimately led to the isolation of this compound as the primary bioactive compound.

Experimental Protocols

Plant Material Collection and Extraction

-

Collection: Fruits of Guarea kunthiana were collected, and the seeds (1,000 g) were separated from the pulp and peel.

-

Extraction: The seeds were subjected to extraction with ethanol (4 x 4 L) for seven days. The resulting solution was filtered and concentrated under reduced pressure to yield the crude ethanol extract.

Solvent Partitioning

The bioactive crude ethanol extract was further fractionated by solvent-solvent partitioning:

-

The extract was partitioned between a mixture of methanol-water (9:1) and hexane.

-

Water was added to the hydromethanolic phase to create a 1:1 methanol-water mixture, which was then partitioned with ethyl acetate (B1210297) (EtOAc).

-

The resulting hexane, EtOAc, and hydromethanolic phases were tested for larvicidal activity. The bioactivity was concentrated in the EtOAc-soluble fraction.

Chromatographic Purification

The bioactive EtOAc fraction was subjected to a two-step chromatographic purification process:

-

Reversed-Phase Chromatography: An 11.0 g aliquot of the bioactive EtOAc phase was chromatographed on a reversed-phase C18 (RP-18) silica (B1680970) gel column. The column was eluted with a step gradient of methanol-water (4:6, 6:4, 8:2), followed by pure methanol (B129727) and chloroform, yielding five fractions (F1-F5). The larvicidal activity was predominantly found in fraction F3.

-

Silica Gel Chromatography: An 800.0 mg portion of the active fraction F3 was further purified by column chromatography on silica gel. The column was eluted with a gradient of chloroform-methanol (9.7:0.3, 9.5:0.5, 9.3:0.7, and 9:1). This final step yielded pure this compound (510.0 mg), which was eluted with a chloroform-methanol mixture of 9.5:0.5.

The entire isolation workflow is depicted in the diagram below.

Structural Elucidation

The chemical structure of the isolated this compound was determined to be a protolimonoid based on comprehensive spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

The bioassay-guided isolation process generated quantitative data on the larvicidal activity of the different fractions and the final purified this compound against Aedes aegypti larvae. This data is summarized in the tables below.

Table 1: Larvicidal Activity of Guarea kunthiana Seed Extracts and Fractions

| Sample | LC50 (µg/mL) | LC90 (µg/mL) |

| Crude Ethanol Extract | 169.93 | Not Reported |

| Hexane Phase | > 1000 | Not Reported |

| Ethyl Acetate (EtOAc) Phase | 105.70 | 408.91 |

| Hydromethanolic Phase | > 1000 | Not Reported |

| Chromatographic Fraction F3 | 15.20 | Not Reported |

Table 2: Larvicidal Activity of Purified this compound

| Compound | LC50 (µg/mL) | LC90 (µg/mL) |

| This compound | 14.44 | 17.54 |

Biological Activity and Potential

This compound demonstrated potent larvicidal activity against Aedes aegypti, with an LC50 value of 14.44 µg/mL. This level of toxicity is significant and highlights the potential of this compound as a natural biopesticide for the control of mosquito populations. The structure-activity relationship was also briefly explored, suggesting that the carbonyl group at the C-3 position of the protolimonoid skeleton is crucial for its larvicidal effects. Another isolated compound, meliantriol, which lacks this carbonyl group, showed no significant toxicity.

Signaling Pathways and Mechanism of Action

Currently, the specific signaling pathways and the precise molecular mechanism of action of this compound have not been elucidated. Further research is required to understand how this protolimonoid exerts its toxic effects on mosquito larvae. Future studies could investigate potential targets in the insect's nervous system, metabolic pathways, or developmental processes. A proposed logical relationship for future investigation is presented below.

Conclusion

The discovery and successful isolation of this compound from Guarea kunthiana represent a significant advancement in the search for naturally derived bioactive compounds. The detailed experimental protocols and robust quantitative data on its potent larvicidal activity provide a solid foundation for further research and development. This compound stands out as a promising candidate for the development of new, effective, and potentially more environmentally benign biopesticides. Future research should focus on elucidating its mechanism of action, exploring its efficacy against other pests, and developing sustainable methods for its production.

References

- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti – ScienceOpen [scienceopen.com]

- 3. scielo.br [scielo.br]

- 4. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Genesis of Protolimonoids: A Technical Guide to their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protolimonoid triterpenes represent a critical class of natural products, serving as the biosynthetic precursors to the vast and structurally diverse family of limonoids. Limonoids, such as the potent insect antifeedant azadirachtin (B1665905) from the neem tree (Azadirachta indica) and the bitter compounds in citrus fruits, exhibit a wide range of biological activities with significant potential for pharmaceutical and agricultural applications. A thorough understanding of the protolimonoid biosynthetic pathway is therefore paramount for the metabolic engineering of high-value limonoids in heterologous systems and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to the formation of protolimonoids, with a focus on the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for pathway elucidation and characterization.

The Core Biosynthetic Pathway of Protolimonoids

The biosynthesis of protolimonoid triterpenes begins with the ubiquitous precursor of all triterpenoids, 2,3-oxidosqualene (B107256). The pathway to the foundational protolimonoid, melianol, involves a two-step enzymatic cascade: a cyclization reaction followed by a series of oxidative modifications. This pathway has been elucidated in several plant species, including members of the Meliaceae (e.g., Azadirachta indica, Melia azedarach) and Rutaceae (e.g., Citrus sinensis) families, suggesting a conserved evolutionary origin[1].

The key steps are as follows:

-

Cyclization of 2,3-Oxidosqualene: The linear substrate 2,3-oxidosqualene is first cyclized into a tetracyclic triterpene scaffold. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) . In the context of protolimonoid biosynthesis, the product of this reaction is tirucalla-7,24-dien-3β-ol [1]. This particular stereoisomer is a key branching point distinguishing the protolimonoid pathway from the biosynthesis of other triterpenoids like phytosterols.

-

Oxidative Modifications: Following cyclization, the tirucalla-7,24-dien-3β-ol molecule undergoes a series of three successive oxidation reactions on its side chain. These reactions are catalyzed by two distinct cytochrome P450 monooxygenases (CYPs) . The identified enzymes are CYP71CD2 and CYP71BQ5 in Melia azedarach and their respective homologs, CYP71CD1 and CYP71BQ4 , in Citrus sinensis[1]. These oxidations lead to the spontaneous formation of a hemiacetal, resulting in the production of the first protolimonoid, melianol [1].

The following diagram illustrates the core biosynthetic pathway to melianol:

Quantitative Data

While the key enzymes and intermediates in the early stages of protolimonoid biosynthesis have been identified, comprehensive quantitative data such as enzyme kinetics and absolute metabolite concentrations remain largely uncharacterized in publicly available literature. The research has primarily focused on the functional characterization of the involved genes and the identification of metabolic products. However, studies on gene expression provide some quantitative insights into the regulation of the pathway.

Gene Expression Analysis

Transcriptomic analyses in Citrus sinensis have revealed that the expression of genes encoding the oxidosqualene cyclase (CiOSC) and cytochrome P450s involved in the protolimonoid pathway is often correlated with the accumulation of limonoids in different tissues and at various developmental stages[2]. For instance, higher expression levels of these genes are typically observed in fruit tissues where limonoid concentrations are highest.

| Gene | Organism | Tissue with High Expression | Observation | Reference |

| CiOSC | Citrus sinensis | Seeds | Expression positively correlates with limonoid accumulation during seed development. | |

| CYP71CD1 | Citrus sinensis | Fruit | Co-expressed with CsOSC1 and CsCYP71BQ4. | |

| CYP71BQ4 | Citrus sinensis | Fruit | Co-expressed with CsOSC1 and CsCYP71CD1. | |

| AiOSC1 | Azadirachta indica | Fruit | Highest expression observed in fruit tissues. |

Note: This table summarizes qualitative expression patterns. Specific quantitative expression values (e.g., FPKM or RPKM) are not consistently reported in a standardized format across publications.

Experimental Protocols

The elucidation of the protolimonoid biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Functional Characterization of Biosynthetic Genes via Agroinfiltration of Nicotiana benthamiana

This protocol describes the transient expression of candidate genes in N. benthamiana to reconstitute the biosynthetic pathway and identify the function of individual enzymes.

Experimental Workflow:

Detailed Methodology:

-

Vector Construction:

-

Amplify the full-length coding sequences of the candidate oxidosqualene cyclase (OSC) and cytochrome P450 (CYP) genes from the source organism's cDNA.

-

Clone the amplified gene fragments into a binary vector suitable for Agrobacterium-mediated plant transformation (e.g., pEAQ-HT).

-

Verify the constructs by Sanger sequencing.

-

-

Agrobacterium Transformation:

-

Transform the binary vectors into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.

-

Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.

-

-

Inoculum Preparation:

-

Inoculate a single colony of each Agrobacterium strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

-

Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of LB and grow until the OD600 reaches approximately 1.0.

-

Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.5-1.0.

-

Incubate the resuspended cells at room temperature for 2-4 hours without shaking.

-

-

Agroinfiltration:

-

For co-expression, mix the Agrobacterium suspensions containing the different gene constructs in equal ratios.

-

Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a 1 mL needleless syringe.

-

Infiltrate several leaves per plant and multiple plants for each experimental condition.

-

-

Plant Incubation and Metabolite Analysis:

-

Maintain the infiltrated plants in a growth chamber under controlled conditions for 5-7 days.

-

Harvest the infiltrated leaf patches, freeze them in liquid nitrogen, and lyophilize.

-

Extract the metabolites from the dried leaf material using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the biosynthetic products.

-

Heterologous Expression in Saccharomyces cerevisiae

Yeast provides a powerful platform for the functional characterization of individual enzymes in a controlled genetic background.

Detailed Methodology:

-

Yeast Expression Vector Construction:

-

Clone the codon-optimized coding sequence of the candidate gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1 or a strain engineered for enhanced precursor supply) using the lithium acetate/polyethylene glycol method.

-

Select for transformed yeast on appropriate synthetic defined dropout medium.

-

-

Protein Expression and in vivo Assay:

-

Grow a starter culture of the transformed yeast in selective medium containing glucose.

-

Inoculate a larger volume of selective medium containing galactose to induce gene expression.

-

After 48-72 hours of incubation, harvest the yeast cells.

-

Extract metabolites from the yeast cells by saponification and subsequent solvent extraction.

-

Analyze the extracts by GC-MS or LC-MS to identify the enzymatic product.

-

Virus-Induced Gene Silencing (VIGS) for in planta Gene Function Validation

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the investigation of the resulting phenotype.

Detailed Methodology for VIGS in Citrus:

-

VIGS Vector Construction:

-

Select a 200-400 bp fragment of the target gene's coding sequence.

-

Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

-

Agrobacterium Preparation and Infiltration:

-

Transform the pTRV2 construct and the pTRV1 helper plasmid into separate A. tumefaciens strains.

-

Prepare Agrobacterium cultures as described for agroinfiltration.

-

Mix the Agrobacterium strains containing pTRV1 and the pTRV2 construct in a 1:1 ratio.

-

-

Inoculation of Citrus Seedlings:

-

Infiltrate the Agrobacterium mixture into the cotyledons or young leaves of citrus seedlings.

-

-

Phenotypic and Metabolic Analysis:

-

Grow the plants for 3-4 weeks until silencing symptoms (if any) appear.

-

Confirm the silencing of the target gene by quantitative real-time PCR (qRT-PCR).

-

Harvest tissues from the silenced plants and perform metabolite analysis to determine the effect of gene silencing on the protolimonoid biosynthetic pathway.

-

Conclusion

The elucidation of the protolimonoid biosynthetic pathway is a significant advancement in the field of natural product biosynthesis. The identification of the key oxidosqualene cyclase and cytochrome P450 enzymes provides a genetic toolkit for the metabolic engineering of valuable limonoids. While a comprehensive quantitative understanding of the pathway is still emerging, the experimental protocols outlined in this guide provide a robust framework for further research in this area. Future studies focusing on the detailed kinetic characterization of the biosynthetic enzymes and the absolute quantification of pathway intermediates will be crucial for the rational design of strategies to enhance the production of these important compounds in heterologous hosts. This knowledge will undoubtedly accelerate the development of new pharmaceuticals and sustainable agricultural products derived from this fascinating class of triterpenes.

References

- 1. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]

An In-depth Exploration of Tirucallane-type Triterpenoids from the Meliaceae Family

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of Melianodiol and structurally related tirucallane-type triterpenoids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these natural products.

Introduction to this compound and Related Triterpenoids

This compound is a tetracyclic triterpenoid (B12794562) belonging to the tirucallane (B1253836) subclass. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Within the Meliaceae family, a significant number of tirucallane-type triterpenoids, including this compound and its analogues such as Melianol and Melianone, have been identified. These compounds have garnered scientific interest due to their diverse and potent biological activities, ranging from insecticidal to cytotoxic and anti-inflammatory effects.

Natural Sources

The primary natural sources of this compound and its related triterpenoids are plants belonging to the Meliaceae family, a diverse family of flowering plants known for producing complex secondary metabolites.

Key Plant Sources:

-

Guarea kunthiana : The seeds of this plant, native to the Pantanal and Cerrado biomes in Midwest Brazil, have been identified as a significant source of this compound. Bioassay-guided fractionation of the ethanol (B145695) extract of G. kunthiana seeds led to the isolation of this compound as the active larvicidal constituent[1].

-

Melia azedarach : Commonly known as Chinaberry or Persian lilac, the fruits of this tree are a rich source of various tirucallane triterpenoids, including compounds structurally related to this compound[2][3]. Other parts of the plant, including the bark and roots, also contain a variety of triterpenoids and limonoids.

Quantitative Data

The available quantitative data for this compound and related compounds primarily focuses on their biological activities. Data on the concentration and yield of these compounds from their natural sources is limited but crucial for assessing their potential for further development.

Table 1: Biological Activity of this compound and Related Compounds

| Compound | Plant Source | Bioassay | Results | Reference |

| This compound | Guarea kunthiana (seeds) | Larvicidal activity against Aedes aegypti | LC50 = 14.44 mg/mL | [1] |

| Meliantriol | Guarea kunthiana (seeds) | Larvicidal activity against Aedes aegypti | Inactive | [1] |

| 21α-methylthis compound | Melia azedarach (fruits) | Cytotoxicity against HCT116 human cancer cell line | IC50 = 10.16 ± 1.22 μM | |

| 21α-methylthis compound | Melia azedarach (fruits) | Cytotoxicity against RKO human cancer cell line | IC50 = 8.57 ± 0.80 μM | |

| Meliasanine A | Melia toosendan (stem bark) | Nitric oxide (NO) inhibition in RAW264.7 cells | IC50 = 1.35 - 5.93 μM |

Table 2: Yield of Tirucallane Triterpenoids from Melia azedarach Fruits

| Compound | Yield (% of dry fruit weight) | Reference |

| 3-α-tigloylmelianol | 0.0012 | |

| Melianone | 0.0025 | |

| 21-β-acetoxy-melianone | 0.0018 | |

| Methyl kulonate | 0.0031 |

Experimental Protocols

The isolation and purification of this compound and related triterpenoids typically involve bioassay-guided fractionation, a process where separation is guided by the biological activity of the resulting fractions.

Isolation of this compound from Guarea kunthiana Seeds

The following protocol is based on the successful isolation of this compound as a larvicidal agent against Aedes aegypti.

Experimental Workflow:

Methodology:

-

Plant Material and Extraction: Air-dried and powdered seeds of Guarea kunthiana (1 kg) are extracted with 95% ethanol (4 x 4 L) at room temperature for 7 days. The extract is filtered and concentrated under reduced pressure to yield the crude ethanol extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. It is first partitioned between a methanol-water mixture (9:1) and n-hexane. Water is then added to the hydromethanolic phase to achieve a 1:1 methanol-water ratio, which is subsequently partitioned with ethyl acetate.

-

Bioassay-Guided Fractionation: The resulting n-hexane, ethyl acetate, and hydromethanolic phases are tested for their larvicidal activity. The active ethyl acetate phase (14 g) is then subjected to further fractionation.

-

Chromatography:

-

Reversed-Phase Chromatography: The active ethyl acetate fraction is chromatographed on an RP-18 column using a methanol-water gradient to yield several sub-fractions.

-

Silica Gel Chromatography: The bioactive sub-fraction (800 mg) is further purified by column chromatography on silica gel using a chloroform-methanol gradient. This step leads to the isolation of this compound (510 mg) and Meliantriol (210.6 mg).

-

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biosynthesis and Potential Signaling Pathways

Biosynthesis of Tirucallane Triterpenoids

Triterpenoids are synthesized in plants through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of these units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Two molecules of FPP are joined tail-to-tail to form squalene, the linear precursor to all triterpenoids. Squalene undergoes epoxidation and subsequent cyclization to form the characteristic polycyclic triterpenoid backbone. The tirucallane skeleton is formed through the cyclization of 2,3-oxidosqualene.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, studies on structurally similar tirucallane triterpenoids and other limonoids from the Meliaceae family provide insights into their potential mechanisms of action.

Anti-inflammatory Activity: Several tirucallane-type triterpenoids have demonstrated potent anti-inflammatory effects. A recent study on meliasanine A, a tirucallane triterpenoid from Melia toosendan, revealed that its anti-inflammatory activity is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Specifically, it was shown to suppress the phosphorylation of p65 and IκBα, key proteins in the NF-κB cascade. This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Given the structural similarities, it is plausible that this compound may also exert anti-inflammatory effects through a similar mechanism.

Insecticidal Activity: The insecticidal properties of triterpenoids from Meliaceae are well-documented. The mechanism of action is often multifaceted, including antifeedant effects, growth regulation, and direct toxicity. The larvicidal activity of this compound has been attributed to the presence of a carbonyl group at the C-3 position of its tirucallane skeleton, as the corresponding reduced analogue, Meliantriol (with a hydroxyl group at C-3), is inactive. This suggests a specific structure-activity relationship, though the precise molecular target within the insect larva remains to be identified.

Conclusion and Future Perspectives

This compound and its related tirucallane triterpenoids represent a promising class of bioactive natural products from the Meliaceae family. Their demonstrated larvicidal and potential anti-inflammatory activities warrant further investigation for the development of new biopesticides and therapeutic agents.

Future research should focus on:

-

Quantitative analysis: Determining the concentration and yield of this compound in various plant parts and species to identify the most viable sources for sustainable production.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its biological effects.

-

Analogue synthesis and structure-activity relationship studies: Synthesizing derivatives of this compound to optimize its potency and selectivity for specific biological targets.

-

Preclinical studies: Conducting in vivo studies to evaluate the efficacy and safety of this compound and its analogues for potential pharmaceutical or agricultural applications.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound and related triterpenoids. The information presented herein highlights the importance of continued research into the rich chemical diversity of the Meliaceae family for the discovery of novel and effective bioactive compounds.

References

- 1. Insecticidal Triterpenes in Meliaceae III: Plant Species, Molecules, and Activities in Munronia–Xylocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Melianodiol Against Insect Larvae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianodiol, a protolimonoid belonging to the tirucallane-type triterpenoids, has demonstrated notable biological activity, particularly as a larvicide against certain insect species. This technical guide provides a comprehensive overview of the current state of knowledge regarding the insecticidal properties of this compound. It summarizes the available quantitative data on its efficacy, details established experimental protocols for assessing its bioactivity, and explores a plausible mechanism of action by visualizing a hypothetical signaling pathway based on the activity of related compounds. This document aims to serve as a valuable resource for researchers investigating natural product-based insecticides and professionals in the field of drug development.

Quantitative Data on Larvicidal Activity

The primary quantitative data available for the biological activity of this compound against insect larvae comes from studies on the yellow fever mosquito, Aedes aegypti. The following table summarizes the key efficacy metrics.

| Insect Species | Larval Stage | Bioassay Type | Parameter | Value | Reference |

| Aedes aegypti | 3rd Instar | Larval mortality bioassay | LC₅₀ (24h) | 14.44 mg/mL | [1] |

| Aedes aegypti | 3rd Instar | Larval mortality bioassay | LC₉₀ (24h) | 17.54 mg/mL | [1] |

LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. LC₉₀ (Lethal Concentration 90): The concentration of a substance that is lethal to 90% of the test population.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are methodologies for key bioassays that can be adapted for testing this compound against a variety of insect larvae.

Larval Mortality Bioassay (for aquatic larvae, e.g., Aedes aegypti)

This protocol is adapted from the methods used in the study of this compound's activity against Aedes aegypti larvae[1].

Objective: To determine the lethal concentration (e.g., LC₅₀) of this compound against aquatic insect larvae.

Materials:

-

This compound of known purity

-

Solvent for this compound (e.g., ethanol, DMSO)

-

Distilled water

-

Glass beakers or disposable cups (250 mL)

-

Micropipettes

-

Late 3rd or early 4th instar larvae of the target insect species

-

Incubator or controlled environment chamber (27 ± 2°C, 70 ± 5% relative humidity)

-

Stereomicroscope

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent. The concentration should be high enough to prepare the desired range of test concentrations.

-

Preparation of Test Solutions: Prepare a series of dilutions from the stock solution. A typical range might be 1, 5, 10, 20, and 50 mg/mL. A control group with the solvent alone and a negative control with only distilled water should also be prepared.

-

Exposure of Larvae:

-

Place 20-25 larvae in each beaker/cup containing 100 mL of distilled water.

-

Add the appropriate amount of each test solution to the beakers to achieve the final desired concentrations.

-

Each concentration, including controls, should be replicated at least three times.

-

-

Incubation: Maintain the beakers in an incubator at 27 ± 2°C and 70 ± 5% relative humidity for 24 to 48 hours. No food should be provided to the larvae during the exposure period[1].

-

Mortality Assessment: After the exposure period, count the number of dead larvae in each beaker. Larvae are considered dead if they do not move when gently prodded with a pipette tip[1].

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ and LC₉₀ values using probit analysis.

Diet Incorporation Bioassay (for terrestrial larvae, e.g., Lepidoptera, Coleoptera)

This protocol is a standard method for assessing the toxicity of a compound when ingested by the larvae.

Objective: To determine the effect of ingested this compound on the growth, development, and mortality of terrestrial insect larvae.

Materials:

-

This compound of known purity

-

Solvent for this compound (e.g., acetone, ethanol)

-

Artificial diet suitable for the target insect species

-

Blender or homogenizer

-

Multi-well plates (e.g., 24-well) or small petri dishes

-

Second or third instar larvae of the target insect species

-

Incubator or controlled environment chamber with appropriate temperature, humidity, and photoperiod for the target species.

Procedure:

-

Preparation of this compound-Diet Mixture:

-

Prepare a series of concentrations of this compound in a volatile solvent.

-

Incorporate each concentration into the artificial diet while it is cooling but still liquid. The solvent should be allowed to evaporate completely. A control diet with the solvent alone should also be prepared.

-

-

Experimental Setup:

-

Dispense a small, equal amount of the prepared diet into each well of a multi-well plate or into each petri dish.

-

Place one larva into each well or dish.

-

Use a sufficient number of larvae per concentration (e.g., 24-32) and replicate the entire experiment at least three times.

-

-

Incubation: Maintain the larvae in an incubator under controlled conditions suitable for their development.

-

Data Collection:

-

Record larval mortality daily.

-

Measure larval weight at specific intervals (e.g., every 2-3 days) to assess growth inhibition.

-

Note any developmental abnormalities and the time to pupation and adult emergence.

-

-

Data Analysis: Calculate mortality rates and growth inhibition percentages. Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatments.

Topical Application Bioassay (for terrestrial larvae)

This method is used to assess the contact toxicity of a compound.

Objective: To determine the lethal dose (e.g., LD₅₀) of this compound when applied directly to the cuticle of insect larvae.

Materials:

-

This compound of known purity

-

Acetone or another suitable volatile solvent

-

Microsyringe or microapplicator

-

Third or fourth instar larvae of the target insect species

-

Petri dishes with a clean substrate (e.g., filter paper)

-

Incubator or controlled environment chamber.

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in a volatile solvent.

-

Application:

-

Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thoracic region of each larva.

-

A control group treated with the solvent alone is essential.

-

Treat a sufficient number of larvae per concentration (e.g., 20-30) and replicate the experiment.

-

-

Post-treatment Care: After application, place the larvae in petri dishes with access to their normal diet.

-

Incubation and Observation: Maintain the larvae under controlled conditions and record mortality at 24, 48, and 72 hours post-application.

-

Data Analysis: Calculate the percentage mortality for each dose, correct for control mortality, and determine the LD₅₀ value using probit analysis.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound in insect larvae have not been elucidated, research on related protolimonoids and other triterpenoids suggests potential mechanisms of action. A plausible hypothesis is the disruption of the ecdysone (B1671078) signaling pathway, which is critical for insect molting and development. Additionally, interaction with Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the proper folding and function of the ecdysone receptor, is another potential target.

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates a hypothetical signaling pathway where this compound may interfere with the ecdysone signaling cascade, potentially through the inhibition of the ecdysone receptor (EcR) or its chaperone protein, Hsp90.

Caption: Hypothetical mechanism of this compound's interference with ecdysone signaling.

Experimental Workflow for Investigating Mechanism of Action

The following diagram outlines a logical workflow for experiments aimed at elucidating the mechanism of action of this compound.

Caption: Workflow for elucidating the insecticidal mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel bio-insecticides. The existing data confirms its larvicidal activity against Aedes aegypti, but further research is imperative to understand its full potential. Future research should focus on:

-

Broad-spectrum activity screening: Evaluating the efficacy of this compound against a wider range of insect pests, particularly those of agricultural importance from the orders Lepidoptera and Coleoptera.

-

Mechanism of action studies: Utilizing the experimental workflows outlined in this guide to identify the specific molecular targets and signaling pathways affected by this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its insecticidal activity, which could lead to the development of more potent and selective compounds.

-

Toxicology and environmental impact assessment: Conducting studies to evaluate the safety of this compound for non-target organisms and its persistence in the environment.

By addressing these research gaps, the scientific community can fully assess the potential of this compound as a safe and effective tool for insect pest management.

References

Preliminary Toxicity Assessment of Melianodiol: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific toxicological data for a compound identified as "Melianodiol." The following guide is a representative template designed for researchers, scientists, and drug development professionals. It outlines the standard methodologies and data presentation for preliminary toxicity studies of a novel natural product, using "this compound" as a placeholder. The experimental protocols and data herein are synthesized from studies on other natural compounds and should be considered illustrative.

Introduction

The preclinical safety evaluation of a novel compound is a critical step in the drug discovery and development pipeline. This guide provides a framework for the initial toxicological assessment of this compound, a hypothetical natural product. The primary objectives of these preliminary studies are to determine the acute toxicity profile, identify potential target organs, and establish a preliminary safety margin. This document details the experimental protocols for in vivo acute oral toxicity, in vitro cytotoxicity, and genotoxicity, and presents a standardized format for data reporting.

Data Presentation: Quantitative Toxicity Data

Quantitative data from preliminary toxicity studies are crucial for comparing the toxic potential of a compound. The following tables are examples of how to summarize key toxicological endpoints for this compound.

Table 1: Acute Oral Toxicity of this compound

| Test System | Guideline | Dose (mg/kg) | Observations | LD50 (mg/kg) |

| Wistar Rats | OECD 423 | 2000 | No mortality or signs of toxicity observed over 14 days. No significant changes in body weight or gross pathology. | > 2000 |

| Swiss Albino Mice | OECD 425 | 5000 | No mortality or signs of toxicity observed over 14 days. No significant changes in body weight or gross pathology. | > 5000 |

Note: The data presented are hypothetical and for illustrative purposes. OECD Guideline 423 is the Acute Toxic Class Method, while OECD Guideline 425 is the Up-and-Down Procedure.[1][2][3]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) |

| Human Hepatocellular Carcinoma (HepG2) | MTT | 48 | 150.5 ± 12.3 |

| Human Breast Adenocarcinoma (MCF-7) | MTT | 48 | 210.2 ± 18.7 |

| Normal Monkey Kidney (Vero) | MTT | 48 | > 500 |

Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. The data are hypothetical. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound toxicological science.

Acute Oral Toxicity Study

This study is designed to assess the general toxic effects of a single high dose of this compound.

-

Test System: Young, healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old).

-

Guideline: The study is conducted in accordance with the OECD Guideline 423 for the Acute Toxic Class Method.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

This compound is administered orally by gavage at a limit dose of 2000 mg/kg body weight.

-

A control group receives the vehicle (e.g., distilled water with 0.5% carboxymethyl cellulose).

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

-

At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is cytotoxic to cultured cells.

-

Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line (e.g., Vero).

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 10-1000 µg/mL) for 48 hours.

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

-

Genotoxicity Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual cell.

-

Test System: Human peripheral blood lymphocytes or a suitable cell line.

-

Procedure:

-

Cells are treated with various concentrations of this compound for a specified period.

-

The cells are then embedded in a thin layer of agarose (B213101) on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

The DNA is subjected to electrophoresis under alkaline conditions, which allows damaged DNA (containing strand breaks) to migrate from the nucleus, forming a "comet" shape.

-

The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using fluorescence microscopy and image analysis software. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

-

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the toxicological assessment of this compound.

Caption: Workflow for an in vivo acute oral toxicity study.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 3. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Melianodiol: A Promising Biopesticide for Mosquito Vector Control

An In-depth Technical Guide

Version: 1.0

Executive Summary

The escalating resistance of mosquito populations to conventional synthetic insecticides, coupled with growing environmental and health concerns, has intensified the search for effective and ecologically sound alternatives. Natural products derived from plants represent a vast reservoir of chemical diversity with potential for development as biopesticides. This whitepaper provides a comprehensive technical overview of Melianodiol, a protolimonoid isolated from the seeds of Guarea kunthiana, and its potential as a potent larvicidal agent against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. This document details the compound's efficacy, outlines the experimental protocols for its isolation and evaluation, and explores its potential mode of action, offering a guide for researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction

This compound is a naturally occurring triterpenoid, specifically a protolimonoid, identified as the primary active constituent responsible for the larvicidal properties of extracts from Guarea kunthiana (Meliaceae) seeds.[1][2] Initial screenings of various plant extracts from the Pantanal and Cerrado biomes in Brazil revealed the potent activity of G. kunthiana seed extract against the larvae of Aedes aegypti.[1][2] Subsequent bioassay-guided fractionation led to the isolation of this compound as the key larvicidal compound.[1]

The compound's chemical structure and biological activity suggest its potential as a lead molecule for the development of a new class of biopesticides. Its natural origin presents a promising avenue for creating more biodegradable and target-specific vector control agents, aligning with global efforts towards sustainable disease prevention.

Chemical Profile:

-

Name: this compound

-

Chemical Formula: C₃₀H₄₈O₅

-

Molecular Weight: 488.7 g/mol

-

Type: Protolimonoid (Triterpene)

-

CAS Number: 32764-64-0

-

Synonyms: (13alpha,14beta,17alpha,20S,21R,23R,24S)-21,23-Epoxy-21,24,25-trihydroxylanost-7-en-3-one

Efficacy and Biological Activity

The primary documented biological activity of this compound against mosquitoes is its potent larvicidal effect on Aedes aegypti. Research has demonstrated its superiority over the crude plant extract from which it was isolated and highlighted specific structural features crucial for its toxicity to mosquito larvae.

Quantitative Larvicidal Data

Bioassays have established the lethal concentration (LC₅₀) values for this compound and related extracts. The data underscores the potency gained through the purification of the active compound.

| Substance Tested | Mosquito Species | Instar | LC₅₀ | Source(s) |

| Guarea kunthiana Seed Ethanol (B145695) Extract | Aedes aegypti | Third | 169.93 µg/mL | |

| This compound (Isolated) | Aedes aegypti | Third | 14.44 mg/L (or µg/mL) | |

| Meliantriol (Isolated) | Aedes aegypti | Third | > 100 mg/L (or µg/mL) |

Structure-Activity Relationship

A significant finding is the lack of larval toxicity in Meliantriol, a related protolimonoid isolated from the same bioactive fraction as this compound. The key structural difference is the presence of a carbonyl moiety at the C-3 position in this compound's skeleton. This strongly suggests that this carbonyl group is essential for its larvicidal activity, providing a critical insight for future structural optimization and synthesis of more potent analogues.

Currently, there is no publicly available data on the adulticidal or repellent activity of this compound against any mosquito species. This represents a significant area for future investigation.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and larvicidal evaluation of this compound, based on published research.

Bioassay-Guided Isolation of this compound

The isolation of this compound from Guarea kunthiana seeds is a multi-step process guided by continuous biological testing to identify the most active fractions.

Methodology:

-

Plant Material: Air-dried and powdered seeds of Guarea kunthiana are used as the starting material.

-

Extraction: The powdered material is extracted exhaustively with ethanol at room temperature. The solvent is then evaporated under vacuum to yield a crude ethanol extract.

-

Bioassay-Guided Fractionation:

-

The crude extract is subjected to larvicidal bioassays to confirm activity.

-

The active crude extract undergoes solvent partitioning (e.g., with hexane, ethyl acetate, and a hydromethanolic solution).

-

Each resulting phase is tested for larvicidal activity to identify the fraction containing the active compounds (in this case, the ethyl acetate phase).

-

-

Chromatographic Separation: The active ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents to separate compounds based on polarity.

-

Isolation and Purification: Fractions are collected and tested. Those exhibiting high larvicidal activity are further purified, often using techniques like High-Performance Liquid Chromatography (HPLC), to yield pure compounds.

-

Structure Elucidation: The chemical structures of the isolated pure compounds (this compound and Meliantriol) are determined using spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Larvicidal Bioassay Protocol (WHO-based)

The following protocol is a standard method for evaluating the larvicidal efficacy of chemical compounds, adapted from World Health Organization (WHO) guidelines.

Methodology:

-

Mosquito Rearing: A colony of Aedes aegypti (e.g., Rockefeller strain) is maintained under controlled laboratory conditions (27 ± 2°C, 70 ± 5% relative humidity). Larvae are fed, and third-instar larvae are selected for the bioassays.

-

Preparation of Test Solutions:

-

A stock solution of the test substance (e.g., this compound) is prepared in a suitable solvent (like DMSO or ethanol).

-

A series of dilutions are prepared from the stock solution to create a range of at least five test concentrations.

-

-

Bioassay Procedure:

-

Groups of 20-25 third-instar larvae are placed in beakers or cups containing a standard volume of de-chlorinated or distilled water.

-

The appropriate volume of each test dilution is added to the beakers to achieve the final target concentrations.

-

A minimum of three to four replicates are run for each concentration.

-

Two control groups are included: a negative control (water only) and a solvent control (water with the same amount of solvent used in the test dilutions).

-

-

Incubation and Data Collection:

-

The beakers are held for 24 hours under the standard rearing conditions.

-

After 24 hours, the number of dead larvae in each beaker is counted and recorded. Larvae are considered dead if they are immobile and do not respond to probing.

-

-

Statistical Analysis:

-

If mortality in the control group is between 5% and 20%, the observed mortality is corrected using Abbott's formula.

-

The mortality data is subjected to probit analysis to determine the lethal concentrations that kill 50% (LC₅₀) and 90% (LC₉₀) of the larval population, along with their 95% confidence intervals.

-

Potential Mode of Action

The precise molecular target and signaling pathway through which this compound exerts its larvicidal effect has not yet been elucidated. However, based on the known mechanisms of other plant-derived terpenoids and limonoids, several hypotheses can be proposed. These compounds often act as neurotoxins or as insect growth and development disruptors.

A plausible hypothesis is the disruption of neurotransmission. Many botanical insecticides interfere with key enzymes or receptors in the insect's nervous system. One such target is the acetylcholinesterase (AChE) enzyme, which is critical for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperexcitation, paralysis, and eventual death of the insect.

Other potential mechanisms include:

-

GABA Receptor Antagonism: Interference with the GABA-gated chloride channels, another major target for insecticides.

-

Hormonal Disruption: Acting as an antagonist to ecdysone, the insect molting hormone, thereby disrupting normal growth and development, a known mechanism for some limonoids like azadirachtin.

-

Mitochondrial Disruption: Inhibition of cellular respiration by targeting mitochondrial enzyme complexes.

Further research, including enzymatic assays and gene expression studies, is required to confirm the specific mode of action of this compound.

Future Research and Development

While this compound shows significant promise, extensive research is necessary to develop it into a viable biopesticide. Key areas for future work include:

-

Broad-Spectrum Efficacy: Evaluating its larvicidal activity against other medically important mosquito species, including Anopheles (malaria vectors) and Culex (vectors for West Nile virus and filariasis).

-

Adulticidal and Repellent Testing: Investigating its potential to kill or repel adult mosquitoes, which would significantly broaden its application in integrated vector management programs.

-

Mode of Action Studies: Conducting detailed biochemical and molecular studies to elucidate the precise mechanism of its toxicity.

-

Toxicology and Safety: Assessing its toxicity against non-target organisms, including aquatic invertebrates, fish, and beneficial insects, to establish its environmental safety profile.

-

Formulation Development: Developing stable, effective, and cost-efficient formulations (e.g., nanoemulsions, granules) suitable for field application in various larval habitats.

-

Synthesis and Analogue Development: Exploring synthetic pathways for this compound and creating analogues to improve potency, stability, and cost-effectiveness.

Conclusion

This compound, a protolimonoid from Guarea kunthiana, has been identified as a potent larvicide against Aedes aegypti. Its efficacy, coupled with its natural origin, positions it as a strong candidate for development as an ecologically sound biopesticide. The established structure-activity relationship provides a solid foundation for further chemical optimization. However, significant research gaps remain, particularly concerning its full spectrum of activity, mode of action, and environmental safety. Addressing these areas through focused research will be critical to translating the laboratory potential of this compound into a practical and sustainable tool for global mosquito control efforts.

References

- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Melianodiol in Botanical Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianodiol, a tirucallane-type triterpenoid (B12794562) found in plants of the Melia genus, notably Melia azedarach, has garnered interest for its potential pharmacological activities. As research into the therapeutic applications of this compound progresses, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, dose standardization, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques: Principles and Applications

The quantification of this compound in complex botanical extracts presents analytical challenges due to the presence of a diverse array of secondary metabolites. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for the quantification of non-volatile and thermally labile compounds like triterpenoids. It offers good resolution, sensitivity, and reproducibility. Reverse-phase chromatography is typically employed for the separation of this compound from other components in the extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile triterpenoids like this compound, derivatization is often necessary to increase their volatility and thermal stability. GC-MS provides high sensitivity and selectivity, with the mass spectrometer offering definitive identification of the analyte based on its mass spectrum.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of triterpenoids, which can be expected for a validated this compound quantification method. These values are based on published data for similar analytes and serve as a benchmark for method development and validation.

Table 1: Representative HPLC-DAD Method Parameters and Performance

| Parameter | Value |

| Linear Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Table 2: Representative GC-MS Method Parameters and Performance

| Parameter | Value |

| Linear Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 90 - 110% |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material (e.g., leaves, bark, or fruit of Melia azedarach).

Materials and Reagents:

-

Dried, powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1)

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Maceration: Weigh 10 g of powdered plant material and place it in a flask. Add 100 mL of methanol and macerate for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of 80% methanol-water. Perform liquid-liquid partitioning with an equal volume of hexane three times to remove non-polar compounds. Subsequently, partition the aqueous methanol phase with an equal volume of ethyl acetate three times.

-

Final Concentration: Collect the ethyl acetate fractions, which will contain the triterpenoids, and evaporate to dryness.

-

Solid Phase Extraction (SPE) Cleanup (Optional): For cleaner samples, the dried ethyl acetate extract can be redissolved in a small volume of methanol and subjected to SPE on a C18 cartridge to remove interfering compounds. Elute with a step gradient of methanol in water.

Figure 1. Experimental workflow for the extraction and analysis of this compound.

HPLC-DAD Quantification Protocol

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

-

0-20 min: 60-80% A

-

20-30 min: 80-90% A

-

30-35 min: 90-60% A

-

35-40 min: 60% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (if available) or a related triterpenoid standard in methanol (1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Dissolve the dried extract from the extraction protocol in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

GC-MS Quantification Protocol

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min

-

Ramp: 10°C/min to 300°C

-

Hold: 10 min at 300°C

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity.

Derivatization Procedure:

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (B92270).

-

Procedure: To approximately 1 mg of the dried extract or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

Procedure:

-

Standard and Sample Preparation: Prepare derivatized standards and samples as described above.

-

Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

-

Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in the mass spectrum. Construct a calibration curve and calculate the concentration as described for the HPLC method.

Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other tirucallane-type triterpenoids, such as (-)-leucophyllone, suggest potential mechanisms of action. For instance, some tirucallane (B1253836) triterpenoids have been shown to influence the IRS-2/PI3K/Akt signaling pathway, which is crucial for insulin (B600854) secretion and glucose metabolism.[1] This pathway represents a plausible target for this compound's biological activity.

Figure 2. Proposed signaling pathway for tirucallane triterpenoids.

Conclusion

The HPLC-DAD and GC-MS methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in plant extracts. Proper method validation is essential to ensure accurate and precise results. The provided protocols and performance characteristics serve as a guide for researchers, scientists, and drug development professionals in establishing their own analytical procedures for this promising natural product. Further research into the specific biological activities and signaling pathways of this compound will be critical in unlocking its full therapeutic potential.

References

Application Notes and Protocols for Triterpenoid Analysis using HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of triterpenoids using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for the quality control of herbal medicines, phytochemical analysis, and the development of new therapeutic agents.

Introduction to Triterpenoid (B12794562) Analysis

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Accurate and reliable analytical methods are essential for their identification and quantification in various matrices, particularly in complex plant extracts. HPLC coupled with various detectors (e.g., UV/PDA, CAD) and LC-MS are powerful techniques for the separation and determination of these compounds.

Experimental Protocols

Sample Preparation from Plant Material

A critical step in the analysis of triterpenoids from natural sources is the efficient extraction from the plant matrix.

Protocol: Ultrasonic-Assisted Extraction (UAE)

This protocol is a general procedure and may require optimization based on the specific plant material and target triterpenoids.

-

Grinding: Dry the plant material (e.g., leaves, fruits, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

-

Extraction Solvent: Select an appropriate solvent. Methanol (B129727) and ethanol (B145695) are commonly used for extracting a broad range of triterpenoids. For targeted extractions, the solvent polarity can be adjusted.

-

Extraction Procedure:

-

Accurately weigh about 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of the extraction solvent (e.g., 75% ethanol).

-

Place the flask in an ultrasonic bath and extract for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC or LC-MS analysis.

-

Concentration (Optional): For trace-level analysis, the filtrate can be concentrated using a rotary evaporator. The residue is then reconstituted in a suitable solvent (e.g., methanol) to a known volume.

HPLC-PDA Method for Quantification of Oleanolic Acid and Ursolic Acid

This method is suitable for the simultaneous quantification of the isomeric triterpenoids, oleanolic acid and ursolic acid, which are commonly found in medicinal plants.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm). A C30 column can also be used for improved resolution between these isomers.[1]

-

Mobile Phase: Acetonitrile and 0.1% aqueous acetic acid or 0.5% ammonium (B1175870) acetate (B1210297) solution are common mobile phases.[2] A typical gradient might be:

-

Isocratic elution with acetonitrile/water (e.g., 88:12, v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35 °C.[2]

-

Detection Wavelength: 210 nm, as many triterpenoids lack strong chromophores and exhibit UV absorption at lower wavelengths.[1][3]

-

Injection Volume: 10 µL.

Standard Preparation:

-

Prepare individual stock solutions of oleanolic acid and ursolic acid in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solutions with methanol to create a calibration curve (e.g., 50-1000 µg/mL).

LC-MS/MS Method for Quantification of Ganoderic Acids

This method provides high sensitivity and selectivity for the analysis of ganoderic acids, a class of highly oxygenated triterpenoids found in Ganoderma species.

Chromatographic Conditions:

-

Column: C18 column (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of acetonitrile, water, and formic acid (e.g., 42:58:0.5, v/v/v) can be effective. Gradient elution may also be used for separating a wider range of ganoderic acids.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

Mass Spectrometry Conditions:

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI has been shown to provide stable signals for ganoderic acids.

-

Ionization Mode: Both positive and negative ion modes can be used, sometimes in a single run with polarity switching, as different ganoderic acids may ionize more efficiently in one mode over the other.

-

Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte.

-

Nebulizer Gas (N2): Flow and temperature should be optimized for the specific instrument.

-

Collision Gas (Ar): Pressure should be optimized for efficient fragmentation.

Standard Preparation:

-

Prepare a mixed stock solution of ganoderic acid standards in methanol.

-

Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range in the samples (e.g., 20-4000 ng/mL).

Data Presentation

Quantitative data for method validation and sample analysis should be presented in a clear and organized manner.

Table 1: HPLC Method Validation Parameters for Oleanolic and Ursolic Acid Analysis

| Parameter | Oleanolic Acid | Ursolic Acid | Reference |

| Linearity Range (µg/mL) | 57.5 - 1150 | 50 - 1000 | |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |

| Average Recovery (%) | 99.5 | 102.3 | |

| RSD of Recovery (%) | 1.19 | 1.25 | |

| LOD (ng on column) | 50 | 135 | |

| LOQ (ng on column) | < 2 | < 2 |

Table 2: LC-MS/MS Method Validation Parameters for Ganoderic Acid Analysis

| Parameter | Ganoderic Acid A | Ganoderic Acid B | Ganoderic Acid C2 | Ganoderic Acid D | Ganoderic Acid H | Reference |

| Linearity Range (ng/mL) | 20.0 - 2000 | 20.0 - 2000 | 20.0 - 2000 | 25.0 - 2500 | 40.0 - 4000 | |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 | |

| Accuracy (%) | 90.0 - 105.7 | 90.0 - 105.7 | 90.0 - 105.7 | 90.0 - 105.7 | 90.0 - 105.7 | |

| Intra-day Precision (RSD %) | < 6.2 | < 6.2 | < 6.2 | < 6.2 | < 6.2 | |

| Inter-day Precision (RSD %) | < 6.2 | < 6.2 | < 6.2 | < 6.2 | < 6.2 | |

| LOD (ng/mL) | 3.0 - 25.0 | 3.0 - 25.0 | 3.0 - 25.0 | 3.0 - 25.0 | 3.0 - 25.0 | |

| LOQ (ng/mL) | 20.0 - 40.0 | 20.0 - 40.0 | 20.0 - 40.0 | 20.0 - 40.0 | 20.0 - 40.0 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of triterpenoids from plant materials using HPLC or LC-MS.

Caption: General workflow for triterpenoid analysis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for larvicidal bioassay of Melianodiol against Aedes aegypti

Application Notes and Protocols

Topic: Protocol for Larvicidal Bioassay of Melianodiol against Aedes aegypti

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aedes aegypti is a primary vector for transmitting several arboviral diseases, including dengue, Zika, chikungunya, and yellow fever.[1] The increasing prevalence of insecticide resistance necessitates the development of new, effective larvicides, preferably from natural sources. Plant-derived compounds, or botanicals, offer a promising and ecologically sound alternative for mosquito control.[2][3]

This compound, a protolimonoid isolated from the seeds of Guarea kunthiana, has been identified as a potential biopesticide with significant larvicidal activity against Aedes aegypti.[1][4] This document provides a detailed protocol for conducting a larvicidal bioassay to evaluate the efficacy of this compound against third or early fourth instar larvae of Ae. aegypti, based on the standards set by the World Health Organization (WHO). The protocol covers mosquito rearing, preparation of test solutions, the bioassay procedure, and data analysis.

Data Presentation: Larvicidal Efficacy of this compound and Source Extracts

The following table summarizes the quantitative data from a bioassay-guided investigation that led to the isolation of this compound and determined its larvicidal potency against Aedes aegypti larvae.

| Substance Tested | LC50 (Lethal Concentration, 50%) | LC90 (Lethal Concentration, 90%) |

| Guarea kunthiana Seed Ethanol Extract | 169.93 µg/mL | Not Reported |

| Ethyl Acetate (EtOAc) Fraction | 105.70 mg/mL | 408.91 mg/mL |

| This compound (Isolated Compound) | 14.44 mg/mL | Not Reported |

| Meliantriol (Inactive Compound) | > 100.0 mg/mL | Not Reported |

Experimental Workflow Diagram

The following diagram illustrates the process of bioassay-guided fractionation to isolate this compound and the subsequent larvicidal bioassay workflow.

References

- 1. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassay.org.br [bioassay.org.br]

- 4. Larvicidal efficacies of plants from Midwestern Brazil: this compound from Guarea kunthiana as a potential biopesticide against Aedes aegypti – ScienceOpen [scienceopen.com]

Application Notes and Protocols for the Formulation of Melianodiol for Field Application